methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate
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Overview
Description
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate is a synthetic compound that belongs to the class of protected amino acid derivatives. This compound is often used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, which is crucial in multi-step organic synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate typically involves the following steps:
Protection of the Amino Group: The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated peptide synthesizers and large-scale reactors. The use of continuous-flow reactors can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in DCM, HCl in methanol, or oxalyl chloride in methanol.
Coupling: DCC, NHS, and other peptide coupling reagents in organic solvents like DCM.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Coupling: Formation of longer peptide chains or cyclic peptides.
Scientific Research Applications
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and inhibitors.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)tryptophylglycinate
- Methyl N-(tert-butoxycarbonyl)prolylglycinate
- Methyl N-(tert-butoxycarbonyl)tryptophylproline
Uniqueness
Methyl N-(tert-butoxycarbonyl)tryptophylprolylglycinate is unique due to its specific sequence of amino acids (tryptophan, proline, and glycine) and the presence of the Boc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable intermediate in the production of complex peptides and proteins .
Properties
CAS No. |
72185-97-8 |
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Molecular Formula |
C24H32N4O6 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(32)27-18(12-15-13-25-17-9-6-5-8-16(15)17)22(31)28-11-7-10-19(28)21(30)26-14-20(29)33-4/h5-6,8-9,13,18-19,25H,7,10-12,14H2,1-4H3,(H,26,30)(H,27,32) |
InChI Key |
XDKZHRFFQKLBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)OC |
Origin of Product |
United States |
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